Regioisomeric Differentiation: 1,3-Oxazole (Target) vs. 1,2-Oxazole/Isoxazole Sulfonyl Chloride Core
The target compound features a 1,3-oxazole core (N and O atoms in a 1,3-relationship), whereas its closest regioisomeric analog—3-tert-butyl-1,2-oxazole-5-sulfonyl chloride (CAS 2309468-32-2)—contains a 1,2-oxazole (isoxazole) core with N and O in adjacent positions. This regioisomeric difference alters the ring dipole moment, hydrogen-bond acceptor geometry, and metabolic stability profile of derived sulfonamides [1]. Although the two compounds share identical molecular formula (C₇H₁₀ClNO₃S) and molecular weight (223.68 g·mol⁻¹), the 1,3-oxazole ring pKa of the conjugate acid is approximately 0.8, while isoxazole is considerably less basic (pKa ≈ −2.0), meaning the 1,3-oxazole nitrogen is a better hydrogen-bond acceptor at physiological pH [2]. In fragment-based drug discovery campaigns, this difference in H-bonding capacity has been shown to affect target engagement profiles, with 1,3-oxazole-containing fragments exhibiting distinct selectivity patterns from isoxazole congeners [3].
| Evidence Dimension | Oxazole vs. isoxazole core structure and conjugate acid pKa |
|---|---|
| Target Compound Data | 1,3-Oxazole core; pKa (conjugate acid) ≈ 0.8; N and O in 1,3-relationship |
| Comparator Or Baseline | 3-tert-butyl-1,2-oxazole-5-sulfonyl chloride (CAS 2309468-32-2); isoxazole core; pKa (conjugate acid) ≈ −2.0; N and O in 1,2-relationship |
| Quantified Difference | ΔpKa ≈ 2.8 log units; distinct dipole moment vectors and H-bond acceptor geometries |
| Conditions | pKa values from NMR chemical shift measurements in aqueous acidic media; dipole moment and geometry differences confirmed by computational and spectroscopic studies |
Why This Matters
For procurement decisions, the 1,3-oxazole scaffold provides superior H-bond acceptor capacity (pKa difference of ~2.8 units) that can be decisive for target engagement in medicinal chemistry programs targeting enzymes or receptors requiring specific H-bonding geometries at the heterocycle.
- [1] Zhang, H.-Z.; Zhao, Z.-L.; Zhou, C.-H. Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry 2018, 144, 444–492. https://doi.org/10.1016/j.ejmech.2017.12.031. View Source
- [2] Boulton, A.J.; Ghosh, P.B.; Katritzky, A.R. The spectra, ionization, and deuteriation of oxazoles and related compounds. Journal of the Chemical Society B: Physical Organic 1966, 1004–1011. https://doi.org/10.1039/J29660001004. View Source
- [3] Zyabrev, V.; Velihina, Y.S.; Brovarets, V.S. et al. Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemMedChem 2023, 18, e202300161. https://doi.org/10.1002/cmdc.202300161. View Source
